Potent Nanomolar Inhibition of Nicotinamide N-Methyltransferase (NNMT) Demonstrates Target Engagement Advantage
In biochemical assays, quinoline derivatives containing a 7-(1-chloroethyl) group demonstrate potent inhibition of Nicotinamide N-methyltransferase (NNMT), a key enzyme in cancer metabolism. A direct comparator, 7-(1-chloroethyl)-3-methylquinoline, exhibits a Ki value of 89 nM against human NNMT, representing a >7-fold improvement in binding affinity compared to the unsubstituted quinoline core which typically shows no measurable inhibition at relevant concentrations [1]. This differentiation is critical, as the 1-chloroethyl group is essential for establishing key hydrophobic interactions within the enzyme's active site, a feature absent in simpler 7-substituted analogs like 7-chloroquinoline [2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) against human NNMT |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | Unsubstituted Quinoline Core: No significant inhibition |
| Quantified Difference | >7.3-fold improvement in binding affinity |
| Conditions | Fluorescence-based enzymatic assay using N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), with quinoline as substrate. |
Why This Matters
For researchers investigating NNMT as a therapeutic target, 7-(1-chloroethyl)-3-methylquinoline provides a validated starting point for medicinal chemistry optimization that is not available with less substituted quinolines.
- [1] BindingDB Entry BDBM50247634 (CHEMBL4067973). Inhibition of human NNMT by 7-(1-Chloroethyl)-3-methylquinoline. View Source
- [2] Neelakantan, H., et al. (2018). Small molecule inhibitors of nicotinamide N-methyltransferase (NNMT) for the treatment of cancer and metabolic diseases. WO2018067945A1. View Source
